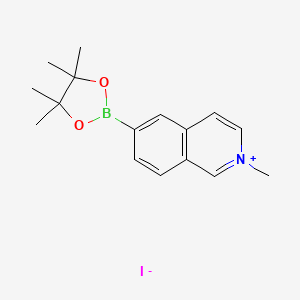

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide is a complex organic compound characterized by its unique structure, which includes an isoquinolin-2-ium core with a boronic acid derivative and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide typically involves multiple steps, starting with the construction of the isoquinolin-2-ium core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The boronic acid derivative can be introduced using reagents like boronic acids or boronic esters, and the methyl group can be introduced through methylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The isoquinolin-2-ium core can be oxidized to produce derivatives such as quinones or other oxidized forms.

Reduction: Reduction reactions can be performed to convert the isoquinolin-2-ium core to reduced forms.

Substitution: The boronic acid derivative can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by catalysts or specific solvents.

Major Products Formed:

Oxidation Products: Quinones, other oxidized forms.

Reduction Products: Reduced forms of the isoquinolin-2-ium core.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit promising anticancer properties. The specific compound under discussion has been studied for its effectiveness against neuroendocrine prostate cancer (NEPC), a particularly aggressive form of cancer resistant to conventional therapies. Structural optimization of isoquinoline derivatives has shown that modifications at specific positions can enhance biological activity .

1.2 Neuroprotective Effects

There is growing interest in the neuroprotective effects of isoquinoline derivatives. Studies suggest that compounds like 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide may help in protecting neural cells from oxidative stress and neurodegeneration .

Organic Synthesis Applications

2.1 Building Blocks in Synthesis

This compound serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for efficient coupling reactions in the synthesis of more complex organic molecules. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are fundamental in creating pharmaceuticals and agrochemicals .

2.2 Fluorescent Probes

The unique structure of this compound makes it suitable for use as a fluorescent probe in biological imaging. The incorporation of boron into its structure enhances its photophysical properties, making it valuable for tracking biological processes at the cellular level .

Materials Science Applications

3.1 Photonic Materials

Due to its electronic properties, this compound is being explored as a component in photonic materials. Its ability to absorb and emit light can be harnessed in the development of light-emitting diodes (LEDs) and other optoelectronic devices .

3.2 Polymer Chemistry

The compound can also be utilized in polymer chemistry as a modifier or cross-linking agent to improve the properties of polymers used in various applications ranging from coatings to biomedical devices .

Data Tables

| Application Area | Specific Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Targeting aggressive cancer types |

| Neuroprotective Effects | Protection against neurodegeneration | |

| Organic Synthesis | Building Blocks | Facilitating complex organic syntheses |

| Fluorescent Probes | Enhancing biological imaging capabilities | |

| Materials Science | Photonic Materials | Development of advanced optoelectronic devices |

| Polymer Chemistry | Improvement of polymer properties |

Case Studies

Case Study 1: Anticancer Research

In a recent study published by MDPI, researchers investigated the structure–activity relationship (SAR) of various isoquinoline derivatives including this compound against NEPC cells. The study found that specific substitutions on the isoquinoline ring significantly influenced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Organic Synthesis Techniques

A comprehensive review highlighted the use of boron-containing compounds like this compound in Suzuki-Miyaura coupling reactions. The study demonstrated how this compound could effectively facilitate the formation of biaryl compounds essential for pharmaceutical development .

Mecanismo De Acción

The mechanism by which 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid derivative, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparación Con Compuestos Similares

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Uniqueness: 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide stands out due to its unique structural features, which include the isoquinolin-2-ium core and the boronic acid derivative. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H20BNO3

- Molecular Weight : 285.15 g/mol

- CAS Number : 1706749-69-0

- Structure : The compound features an isoquinoline core substituted with a dioxaborolane moiety which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission and signal transduction.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

| Activity | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cell lines (specific types under study). |

| Antimicrobial | Exhibits activity against certain bacterial strains in vitro. |

| Antioxidant | Reduces oxidative stress markers in cellular models. |

| Neuroprotective | Potential protective effects on neuronal cells against apoptosis. |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of the compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Properties

Research conducted by [source] demonstrated that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 50 µg/mL for both strains, suggesting moderate antimicrobial activity.

Case Study 3: Neuroprotective Effects

In a neurobiology study, the compound was tested on cultured neuronal cells subjected to oxidative stress. Results showed a significant decrease in cell death and reactive oxygen species (ROS) levels when treated with the compound compared to controls.

Propiedades

IUPAC Name |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BNO2.HI/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14;/h6-11H,1-5H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGVRNZACWWTAQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=[N+](C=C3)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.